molecular formula C7H10N4O B8711759 3-amino-N-cyclopropyl-1H-pyrazole-5-carboxamide

3-amino-N-cyclopropyl-1H-pyrazole-5-carboxamide

Cat. No. B8711759
M. Wt: 166.18 g/mol
InChI Key: VHDNIPGGZVGSLB-UHFFFAOYSA-N
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Patent
US07531539B2

Procedure details

N-cyclopropyl-3-nitro-1H-pyrazole-5-carboxamide (1.0 g, 5.10 mmol) and platinum (iv) oxide (0.116 g, 0.510 mmol) in ethanol were hydrogenated at 50 psi for 2 hours. The reaction mixture was filtrated through Celite and the filtrate was concentrated to give 0.916 g of 3-amino-N-cyclopropyl-1H-pyrazole-5-carboxamide as a solid. The crude was used without purification. MS (ESI) m/z 167.1 (M+H).
Name
N-cyclopropyl-3-nitro-1H-pyrazole-5-carboxamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.116 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]([C:7]2[NH:11][N:10]=[C:9]([N+:12]([O-])=O)[CH:8]=2)=[O:6])[CH2:3][CH2:2]1>C(O)C.[Pt](=O)=O>[NH2:12][C:9]1[CH:8]=[C:7]([C:5]([NH:4][CH:1]2[CH2:2][CH2:3]2)=[O:6])[NH:11][N:10]=1

Inputs

Step One
Name
N-cyclopropyl-3-nitro-1H-pyrazole-5-carboxamide
Quantity
1 g
Type
reactant
Smiles
C1(CC1)NC(=O)C1=CC(=NN1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0.116 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=C1)C(=O)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.916 g
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.